Direct Chiroptical Comparison: Specific Rotation Differentiates (S)- from (R)-2-Chlorobutyric Acid
The (S)-enantiomer exhibits a specific optical rotation [α]D of -16° (neat), whereas the (R)-enantiomer displays [α]D +17° (neat) under identical measurement conditions . This opposite sign of rotation provides a definitive, quantitative method for confirming stereochemical identity and distinguishes the two enantiomers during procurement and quality verification. The difference is substantial and consistent across multiple vendor specifications.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]D = -16° (neat) |
| Comparator Or Baseline | (R)-2-Chlorobutyric Acid: [α]D = +17° (neat) |
| Quantified Difference | Approximately 33° absolute difference in sign and magnitude |
| Conditions | Neat (undiluted) liquid at sodium D-line, room temperature |
Why This Matters
Specific rotation provides a rapid, non-destructive identity confirmation method essential for incoming material qualification and for ensuring the correct enantiomer is used in stereospecific synthesis.
